Bis(4-nitrophenyl) adipate

supramolecular chemistry host–guest inclusion fluorescence quenching

Bis(4-nitrophenyl) adipate (BNPA, di-4-nitrophenyl adipate) is a homobifunctional activated diester composed of an adipic acid core esterified with two 4‑nitrophenol leaving groups. It belongs to the class of bis(p‑nitrophenyl) alkanedioates and serves as a chromogenic substrate, a cross‑linking monomer, and a heterobifunctional conjugation reagent.

Molecular Formula C18H16N2O8
Molecular Weight 388.3 g/mol
CAS No. 32564-25-3
Cat. No. B1667318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-nitrophenyl) adipate
CAS32564-25-3
Synonymsadipic acid bis(4-nitrophenyl) ester
bis(4-nitrophenyl) adipate
di-4-nitrophenyl adipate
Molecular FormulaC18H16N2O8
Molecular Weight388.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C18H16N2O8/c21-17(27-15-9-5-13(6-10-15)19(23)24)3-1-2-4-18(22)28-16-11-7-14(8-12-16)20(25)26/h5-12H,1-4H2
InChIKeyUTGUHFOMNVLJSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-nitrophenyl) adipate (CAS 32564-25-3) – What Procurement Teams Need to Know


Bis(4-nitrophenyl) adipate (BNPA, di-4-nitrophenyl adipate) is a homobifunctional activated diester composed of an adipic acid core esterified with two 4‑nitrophenol leaving groups . It belongs to the class of bis(p‑nitrophenyl) alkanedioates and serves as a chromogenic substrate, a cross‑linking monomer, and a heterobifunctional conjugation reagent. Because the two 4‑nitrophenyl moieties are identical, BNPA is symmetrical and can react with two nucleophiles in stepwise fashion, releasing 4‑nitrophenol that can be monitored spectrophotometrically at 405–410 nm .

Why Bis(4-nitrophenyl) adipate Cannot Be Interchanged with Other Bis(4-nitrophenyl) Alkanedioates


Bis(4‑nitrophenyl) esters of succinic, adipic, and sebacic acids are often presented as interchangeable “activated diesters.” In practice, the polymethylene spacer between the two ester functions dictates three performance‑critical properties: (i) the spatial distance between the two reactive centers, (ii) the conformation and hydrodynamic volume of the molecule, and (iii) the hydrolytic stability of the mono‑activated intermediate. A procurement decision that ignores these differences risks selecting a reagent that either hydrolyzes too rapidly to permit intermediate purification or fails to engage two target residues simultaneously. The quantitative evidence below demonstrates that bis(4‑nitrophenyl) adipate occupies a distinct functional niche defined by its six‑carbon linker length [1].

Bis(4-nitrophenyl) adipate – Comparator‑Based Quantitative Evidence for Scientific Selection


Host–Guest Stoichiometry with β‑Cyclodextrin Distinguishes Adipate from Succinate and Sebacate

In a systematic fluorescence‑quenching study, only one of the two p‑nitrophenyl groups of bis(4‑nitrophenyl) adipate entered the β‑cyclodextrin cavity, whereas both groups of the succinate analog entered, and neither group of the sebacate analog entered [1]. The intermediate stoichiometry of the adipate ester is attributed to the optimal length of the hexamethylene spacer, which allows one terminal aryl ring to reside inside the host while the other remains free in solution [1].

supramolecular chemistry host–guest inclusion fluorescence quenching

Adipoyl Spacer Matches the Inter‑Tyrosine Distance in Human Serum Albumin Esterase‑Like Activity

Kinetic investigation of di‑p‑nitrophenyl adipate with human serum albumin (HSA) revealed a two‑step reaction with sigmoidal pH‑rate profiles, implicating two tyrosine residues with pKa ≈ 9.3 [1]. The authors concluded that the two catalytic tyrosines are separated by a distance that corresponds precisely to the length of the adipoyl group [1]. No such dual‑tyrosine engagement is observed with shorter (succinate) or longer (sebacate) bis‑p‑nitrophenyl esters because the spacer cannot simultaneously reach both residues.

enzymology human serum albumin esterase‑like activity drug‑binding site

Half‑Ester Stability Enables Chromatographic Purification of Conjugation Intermediates

When oligosaccharide ω‑aminoalkyl glycosides were reacted with homobifunctional adipic acid p‑nitrophenyl diester, the resulting amide half‑ester was sufficiently stable to survive silica‑gel chromatographic purification, allowing isolation of the mono‑activated intermediate [1]. Subsequent conjugation with bovine serum albumin proceeded with >90 % efficiency under very mild conditions (phosphate buffer, pH 7.4) [2]. Analogous reactions with succinate diester lead to rapid hydrolysis of the second ester, precluding intermediate purification, while sebacate diester exhibits sluggish reactivity.

bioconjugation neoglycoprotein synthesis homobifunctional linker

Adipate‑Based Poly(ester amide)s Exhibit Controlled Enzymatic Hydrolysis Relative to Succinate‑Based Analogs

Regular poly(ester amide)s synthesized by polycondensation of bis(p‑nitrophenyl) adipate with bis(L‑phenylalanine) α,ω‑alkylene diesters were subjected to α‑chymotrypsinolysis at 37 °C and pH 8 [1]. The hydrolysis rate increased with the length of the α,ω‑alkylene chain in the diamine component, demonstrating that the adipate spacer provides a tunable degradation profile [1]. In contrast, polymers prepared with bis(p‑nitrophenyl) succinate hydrolyze much more rapidly, while those based on sebacate are significantly more resistant, limiting their utility where intermediate degradation rates are desired.

biodegradable polymers poly(ester amide) enzymatic hydrolysis α‑chymotrypsin

Bis(4-nitrophenyl) adipate – Evidence‑Backed Application Scenarios for Procurement Decision‑Making


Supramolecular Network Construction via β‑Cyclodextrin Host–Guest Assembly

Because bis(4‑nitrophenyl) adipate inserts exactly one phenyl ring into β‑cyclodextrin while leaving the second ring free, it is the only bis‑p‑nitrophenyl alkanedioate that can act as a linear supramolecular linker. This enables the fabrication of inclusion‑driven hydrogels, molecular necklaces, and stimuli‑responsive materials where succinate (both ends capped) would terminate chain growth and sebacate (no capping) would not assemble [1].

Probing Drug‑Binding‑Dependent Esterase Activity of Human Serum Albumin

The adipate spacer uniquely spans two tyrosine residues (Tyr‑411 and a second tyrosine with pKa ≈ 9.3) in the HSA esterase site. Researchers studying how R‑type drugs allosterically modulate HSA activity can use BNPA as a mechanistic probe; succinate and sebacate esters cannot engage both residues and therefore report different (or no) allosteric effects [1].

Chromatographically Purifiable Half‑Ester Route to Neoglycoconjugates

The mono‑activated half‑ester formed from BNPA survives silica‑gel chromatography, allowing purification of the intermediate before protein conjugation. This is critical for vaccine candidate preparation where batch‑to‑batch consistency and high incorporation ratios (>90 %) are mandatory; succinate‑based reagents hydrolyze too quickly to permit intermediate isolation [1][2].

Tunable‑Degradation Poly(ester amide) Biomaterials

When BNPA is polycondensed with amino‑acid‑based diesters, the resulting poly(ester amide)s degrade at rates that can be tuned by the diamine co‑monomer while retaining the mechanical benefits of the adipate backbone. This positions BNPA as the monomer of choice for drug‑eluting implants where a midpoint degradation window—faster than sebacate but slower than succinate—is desired [1].

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